molecular formula C13H15NO2 B1597024 Ethyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 56999-62-3

Ethyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No. B1597024
CAS RN: 56999-62-3
M. Wt: 217.26 g/mol
InChI Key: OGNCQOCRWWFARG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is a chemical compound with the following properties:



  • Molecular Formula : C<sub>13</sub>H<sub>15</sub>NO<sub>2</sub>

  • Molecular Weight : Approximately 217.27 g/mol

  • Synonyms : Also known as 2-Methyl-1H-indole-3-acetic acid ethyl ester or NSC 289352 .



Synthesis Analysis

The synthesis of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate involves several steps:



  • Esterification : Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is synthesized by esterifying 2-(1H-indol-3-yl)acetic acid with catalytic sulfuric acid in ethanol.

  • Hydrazine Reaction : The resulting ethyl ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.



Molecular Structure Analysis

The molecular structure of Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is depicted below:



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.

  • Hydrazine Reaction : Conversion of the ester to the acetohydrazide using hydrazine hydrate.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 211–213°C

  • Spectral Data : Characterized by 1H-NMR, 13C-NMR, IR, and EI-MS.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Regioselective Addition Reactions : Ethyl and methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, closely related to ethyl 2-(1-methyl-1H-indol-3-yl)acetate, show regioselective addition at the activated exocyclic C=C bond with aromatic amines, leading to 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).
  • Synthesis of Novel Compounds : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a novel compound series, was synthesized from reactions involving benzothiazole and indole derivatives, demonstrating the synthetic versatility of indole-based compounds (Nassiri & Milani, 2020).

Biological Activity

  • Antimicrobial Activity : Compounds like ethyl 2-(3-phenyl imino)methyl-1H-Indole-1-yl-acetate, synthesized from indole-3-carbaldehyde and chloro ethyl acetate, showed antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Muralikrishna et al., 2014).
  • Synthesis of Antiallergic Agents : Ethyl (2-methyindol-3-yl)acetates were utilized in the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to develop novel antiallergic compounds. This highlights the role of indole derivatives in medicinal chemistry (Menciu et al., 1999).

Advanced Applications

  • COX-2 Inhibition : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for cyclooxygenase (COX-1 and COX-2) inhibition, showing moderate to good selective COX-2 inhibition. This signifies the potential of indole derivatives in designing drugs to reduce side effects of nonsteroidal anti-inflammatory drugs (Shi et al., 2012).2. Cytotoxic Activity : A new cytotoxic indole-3-ethenamide was isolated from the ethyl acetate extract of Aspergillus sclerotiorum PT06-1, demonstrating the potential of indole derivatives in cancer research (Wang et al., 2011).

Safety And Hazards

As a research chemical, safety data is limited. Always handle with care and follow proper laboratory protocols.


Future Directions

Further investigations are needed to explore the compound’s pharmacological potential, including its biological activities, drug interactions, and therapeutic applications.


properties

IUPAC Name

ethyl 2-(1-methylindol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-10-9-14(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCQOCRWWFARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304272
Record name Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-methyl-1H-indol-3-yl)acetate

CAS RN

56999-62-3
Record name 56999-62-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(1-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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